molecular formula C14H13ClN2O4 B2413333 N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 327075-11-6

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2413333
CAS No.: 327075-11-6
M. Wt: 308.72
InChI Key: IALCPDWUFZISDS-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a chlorinated nitrophenyl group and a methyl-substituted furan ring

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-10-3-6-12(15)13(8-10)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALCPDWUFZISDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common approach might include:

    Nitration: Introduction of a nitro group to a chlorinated phenyl ring.

    Amidation: Formation of the amide bond by reacting the nitrophenyl compound with a suitable amine.

    Furan Ring Formation: Introduction of the furan ring through cyclization reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions on the chlorinated phenyl ring.

    Oxidation: Oxidation of the furan ring to form different functional groups.

Common Reagents and Conditions

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for nitro group reduction.

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions or amines.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Reduction: Formation of N-(4-chloro-3-aminophenyl)-3-(5-methylfuran-2-yl)propanamide.

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of furan-derived carboxylic acids or aldehydes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide
  • N-(4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
  • N-(4-chloro-3-nitrophenyl)-3-(furan-2-yl)propanamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of both a chlorinated nitrophenyl group and a methyl-substituted furan ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14ClN3O4
  • Molecular Weight : 351.75 g/mol

The structural features, including the chloro and nitro groups on the aromatic ring and the furan moiety, contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antioxidant Activity : The presence of furan and nitro groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

Anticancer Activity

A series of assays have been conducted to evaluate the anticancer properties of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Cell LineIC50 (µM)
HeLa25
MCF-730

Anti-inflammatory Activity

In vivo models have shown that this compound can reduce inflammation markers. The compound was administered to mice with induced inflammation, resulting in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study published in Organic & Biomolecular Chemistry reported the synthesis of this compound followed by evaluation against various tumor cell lines. The results indicated a promising profile for further development as an anticancer agent .
  • Case Study 2: Inflammation Model
    • In a model of acute inflammation, the compound exhibited a reduction in paw edema in rats when compared to controls. This suggests potential use in treating inflammatory diseases .

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